molecular formula C11H15BrN2O B8636165 1-(4-Bromo-2-methoxyphenyl)piperazine

1-(4-Bromo-2-methoxyphenyl)piperazine

Cat. No.: B8636165
M. Wt: 271.15 g/mol
InChI Key: CBZGVXAWSOTEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a substituted piperazine. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(4-bromo-2-methoxyphenyl)-piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-2-methoxyphenyl)-piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of piperazine, 1-(4-bromo-2-methoxyphenyl)-, involves its interaction with specific molecular targets. Piperazine derivatives are known to interact with various receptors and enzymes in the body. For example, some piperazine compounds act as serotonin and dopamine receptor antagonists, which can influence neurotransmitter levels and modulate mood and behavior . The exact molecular targets and pathways for this specific compound may vary depending on its structure and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 1-(4-bromo-2-methoxyphenyl)-piperazine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and potentially enhances its biological activity compared to similar compounds .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

CBZGVXAWSOTEQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 1-(2-methoxy-phenyl)-piperazine (5.0 g, 26.0 mmol) in dichloromethane 450 mL) and cool to 0° C. Add bromine (4.16 g, 26.0 mmol) slowly dropwise. After 2 h wash the reaction mixture with 1 N sodium hydroxide (250 mL). Separate the organic portion, dry (Na2SO4), filter and concentrate in vacuo to afford 7.0 g (99%) of the title compound. MS/ES m/z (81Br) 273.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step Two
Yield
99%

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